5-(Methylsulfonyl)-3-pyridinol

Description

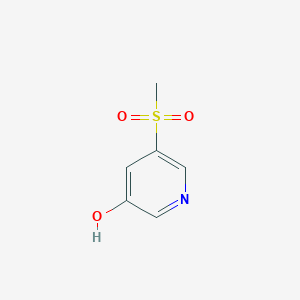

Structure

2D Structure

3D Structure

Properties

CAS No. |

910649-53-5 |

|---|---|

Molecular Formula |

C6H7NO3S |

Molecular Weight |

173.19 g/mol |

IUPAC Name |

5-methylsulfonylpyridin-3-ol |

InChI |

InChI=1S/C6H7NO3S/c1-11(9,10)6-2-5(8)3-7-4-6/h2-4,8H,1H3 |

InChI Key |

YSZJVVMCWVOLHW-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CN=CC(=C1)O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 5 Methylsulfonyl 3 Pyridinol

Reactivity at the Phenolic Hydroxyl Group

The phenolic hydroxyl group on the pyridine (B92270) ring is a primary site for various chemical modifications, most notably O-alkylation and O-acylation, leading to the formation of corresponding ethers and esters.

O-Alkylation and O-Acylation Processes

O-alkylation of hydroxypyridines, including 5-(Methylsulfonyl)-3-pyridinol, is commonly achieved through reactions like the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a base to form a more nucleophilic phenoxide, which then reacts with an alkyl halide. The choice of base and solvent can be critical. For instance, strong bases like sodium hydride (NaH) are effective in deprotonating the alcohol to initiate the reaction.

O-acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. This process converts the hydroxyl group into an ester functionality.

Formation of Ethers and Esters via Selective Functionalization

The selective functionalization of the hydroxyl group allows for the synthesis of a diverse range of ether and ester derivatives of this compound.

Ether Synthesis: The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers from alcohols. acs.org The reaction proceeds via an SN2 mechanism where an alkoxide ion displaces a halide from an alkyl halide. The reactivity of this process is sensitive to steric hindrance, with primary alkyl halides generally providing the best results. The synthesis of 3-aryloxy-pyridines can also be achieved through methods like the Ullmann condensation or via precursors such as 5-aryloxy-1,2,3-triazines. acs.org

Ester Synthesis: Esterification can be carried out by reacting the pyridinol with a carboxylic acid in the presence of an acid catalyst or, more commonly, by using more reactive carboxylic acid derivatives like acid chlorides or anhydrides. These reactions are fundamental in modifying the properties of the parent compound.

| Reaction Type | Reagent 1 | Reagent 2 | Product Type | General Conditions |

| O-Alkylation | This compound | Alkyl Halide (e.g., CH₃I) | Ether | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) |

| O-Acylation | This compound | Acyl Chloride (e.g., CH₃COCl) | Ester | Base (e.g., Pyridine, Triethylamine), Solvent (e.g., CH₂Cl₂) |

| O-Acylation | This compound | Acid Anhydride (e.g., (CH₃CO)₂O) | Ester | Base or Acid Catalyst |

Transformations Involving the Methylsulfonyl Group

The methylsulfonyl group is a strong electron-withdrawing group that influences the reactivity of the pyridine ring and can itself undergo specific chemical transformations.

Nucleophilic Displacement and Elimination Reactions of the Sulfonyl Moiety

The methylsulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Kinetic studies on various methylsulfonyl-substituted aza-aromatic heterocycles, including pyridines, have shown that the methylsulfonyl group is readily replaced by nucleophiles such as methoxide (B1231860) ions. rsc.org In some systems, a methylsulfonyl compound can be significantly more reactive than its corresponding chloro-analogue. rsc.org Heteroaryl sulfones have been recognized as effective reagents for the metal-free arylation of nucleophiles like cysteine. acs.org The reactivity is dependent on the heterocyclic system and any other substituents present on the ring. acs.org

Reductive and Oxidative Manipulations Affecting the Sulfonyl Group

The sulfonyl group can be resistant to reduction under certain conditions. However, specific reagents can effect its transformation. For example, strong reducing agents may be capable of reducing the sulfonyl group to a sulfinyl group or even further to a thioether. Reductions of pyridine derivatives using systems like samarium diiodide in the presence of water have been shown to reduce the pyridine ring itself and can also cause the elimination of certain functional groups. clockss.org While specific examples for the methylsulfonyl group on this particular pyridinol are not detailed, such powerful reducing systems could potentially affect the sulfonyl moiety. Oxidative manipulations of a methylsulfonyl group are generally not feasible as the sulfur atom is already in its highest oxidation state (+6).

Electrophilic and Nucleophilic Reactions on the Pyridine Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which dictates its reactivity towards electrophiles and nucleophiles. nih.gov

Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution, similar to nitrobenzene. nih.gov The presence of the electron-donating hydroxyl group at the 3-position would activate the ring towards electrophilic attack, primarily at the ortho and para positions (C2, C4, C6). Conversely, the strong electron-withdrawing methylsulfonyl group at the 5-position deactivates the ring, directing incoming electrophiles to the meta position relative to itself (C2, C4, C6). The combined effect of these two groups suggests that electrophilic substitution would likely occur at the C2, C4, or C6 positions, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the positions ortho and para to the nitrogen atom (C2, C4, and C6). stackexchange.comyoutube.com The stability of the anionic intermediate (Meisenheimer complex) is key, and resonance forms that place the negative charge on the electronegative nitrogen atom are particularly stabilizing, favoring attack at the 2- and 4-positions. stackexchange.com In the case of this compound, the powerful electron-withdrawing sulfonyl group at C5 further activates the ring for nucleophilic attack, particularly at positions C2 and C6. However, the hydroxyl group at C3 is electron-donating by resonance, which would counteract this activation to some extent. If a good leaving group were present, nucleophilic aromatic substitution (SNAr) would be a feasible transformation. youtube.comquimicaorganica.org

| Position | Effect of -OH at C3 (Activating) | Effect of -SO₂CH₃ at C5 (Deactivating) | Combined Influence on Electrophilic Attack | Combined Influence on Nucleophilic Attack |

| C2 | Ortho (Activating) | Meta (Directing) | Favorable | Favorable (Activated by N and -SO₂CH₃) |

| C4 | Para (Activating) | Meta (Directing) | Favorable | Favorable (Activated by N and -SO₂CH₃) |

| C6 | Ortho (Activating) | Ortho (Deactivating) | Favorable | Favorable (Activated by N and -SO₂CH₃) |

Ring Functionalization through Carbon-Carbon and Carbon-Heteroatom Bond Formations

The functionalization of the this compound ring can be achieved through various methods that form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The electron-deficient nature of the pyridine ring, amplified by the sulfonyl group, facilitates reactions with nucleophiles.

Recent methodologies have demonstrated the direct C-H functionalization of pyridine rings. For instance, a one-pot protocol for the C4-selective sulfonylation of pyridines has been developed, which proceeds through activation with triflic anhydride, followed by a base-mediated addition of a sulfinate salt. d-nb.infochemistryviews.orgchemrxiv.org This type of transformation could potentially be applied to this compound to introduce an additional sulfonyl group at the C4 or C2 positions.

Furthermore, transition-metal-free amination of pyridine-2-sulfonyl chloride using magnesium amides has been reported, leading to 2,3-functionalized pyridines. researchgate.net This suggests that if the hydroxyl group of this compound were converted to a suitable leaving group or a directing group, subsequent C-C or C-X bond-forming reactions could be achieved.

Nucleophilic Aromatic Substitution Pathways and their Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems like pyridine. gcwgandhinagar.com The rate and regioselectivity of SNAr on the pyridine ring are significantly influenced by the substituents. The pyridine nitrogen atom inherently makes the C2, C4, and C6 positions electron-deficient and thus prone to nucleophilic attack. mdpi.com

For this compound, the powerful electron-withdrawing methylsulfonyl group (-SO2Me) at the C5 position further deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution. This activation is most pronounced at the positions ortho and para to the sulfonyl group, namely C4 and C6. The hydroxyl group at C3 is an activating group for electrophilic substitution but its effect in SNAr is more complex. It can be deprotonated to form a strongly electron-donating pyridinoxide-like species, which would influence the regioselectivity.

Generally, nucleophilic attack on pyridinium (B92312) ions is well-documented. nih.gov In the case of this compound, if a leaving group were present, substitution would be highly favored. For example, in related systems like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various nucleophiles. beilstein-journals.org Similarly, the nitro group in methyl 3-nitropyridine-4-carboxylate can be replaced by nucleophiles like the fluoride (B91410) anion or malonic esters. researchgate.net

Based on the combined electronic effects, the predicted sites for nucleophilic attack on a suitably activated this compound (e.g., with a leaving group at C2, C4, or C6) would be highly regioselective. The C6 position is particularly activated, being ortho to the C5-sulfonyl group and para to the ring nitrogen. The C2 and C4 positions are also activated.

| Position of Leaving Group (X) | Key Activating Factors | Predicted Reactivity |

|---|---|---|

| C2 | Activation by ring nitrogen (ortho) | High |

| C4 | Activation by ring nitrogen (para) and -SO2Me group (ortho) | Very High |

| C6 | Activation by ring nitrogen (ortho) and -SO2Me group (ortho) | Very High |

Directed Ortho-Metalation and Related Strategies for Ring Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by an organolithium reagent, followed by quenching with an electrophile. baranlab.org Both hydroxyl (-OH) and sulfonyl (-SO2R) groups are known DMGs. baranlab.orgharvard.edu

In this compound, there are two DMGs to consider: the hydroxyl group at C3 and the methylsulfonyl group at C5.

The C3-hydroxyl group would direct metalation to the C2 and C4 positions.

The C5-methylsulfonyl group would direct metalation to the C4 and C6 positions.

The position at C4 is ortho to both directing groups. In systems with two DMGs in a 1,3-relationship, metalation typically occurs at the position between them due to a cooperative coordinating effect. baranlab.org Therefore, the C4 position is the most likely site for deprotonation. The C2 and C6 protons are also activated, but to a lesser extent. The acidity of the hydroxyl proton itself must also be considered, as it would be abstracted first by a strong base like n-butyllithium, requiring at least two equivalents of the base to effect ring metalation.

The use of appropriate directing groups allows for efficient lithiation of the pyridine ring, which can otherwise be complicated by the addition of the organometallic reagent to the C=N bond. harvard.edu

| Potential Site | Directing Group(s) | Predicted Feasibility | Rationale |

|---|---|---|---|

| C2 | C3-OH (ortho) | Possible | Directed by the hydroxyl group. |

| C4 | C3-OH (ortho), C5-SO2Me (ortho) | Highly Probable | Synergistic direction from both DMGs. baranlab.org |

| C6 | C5-SO2Me (ortho) | Possible | Directed by the sulfonyl group. |

Cycloaddition and Annulation Reactions Incorporating this compound

The electron-deficient nature of the this compound ring suggests it could participate in cycloaddition reactions. In inverse-electron-demand Diels-Alder reactions, electron-deficient heterocycles react with electron-rich dienophiles. Alternatively, the pyridine ring can act as a dienophile, although this often requires activation.

Annulation reactions, which build a new ring onto an existing one, are also relevant. [3+2] annulation reactions of pyridinium salts are known to produce indolizine (B1195054) derivatives. rsc.orgchim.it Given the electron-withdrawing nature of the substituents, this compound could be a substrate for various annulation strategies, potentially leading to novel fused heterocyclic systems. For example, dipolar cycloaddition reactions have been used to create complex pyridine-containing scaffolds like tetrahydro- d-nb.infoharvard.eduuwindsor.catriazolo[4,5-c]pyridines. nih.gov Such reactions often proceed with high regioselectivity, controlled by the electronic and steric properties of the substrates. mdpi.com

Stereoselective and Asymmetric Transformations Directed by the Compound's Structure

The parent molecule, this compound, is achiral and thus cannot inherently direct stereoselective reactions. However, it can be a substrate in asymmetric transformations through several established strategies.

One common approach is the dearomatization of the pyridine ring. Catalytic stereoselective dearomatization of pyridines is a burgeoning field, allowing access to highly functionalized, chiral piperidine (B6355638) derivatives. mdpi.com This can be achieved through methods like asymmetric hydrogenation or chemo-enzymatic cascades involving pyridinium intermediates. mdpi.com

Another strategy involves converting the pyridinol into a chiral pyridinium salt. For instance, the hydroxyl group could be alkylated with a chiral auxiliary. Subsequent nucleophilic addition to this chiral pyridinium electrophile could proceed with high diastereoselectivity, controlled by the chiral auxiliary. This approach has been successfully used in the synthesis of chiral dihydropyridines and piperidines. mdpi.com

Finally, if a reaction creates a new stereocenter, the existing functionalities on the ring can influence the stereochemical outcome, although this is not a direct consequence of the starting material's inherent chirality. The development of asymmetric syntheses for pyrazole (B372694) and pyrazolone (B3327878) derivatives often employs the reactivity of related heterocyclic precursors, highlighting the potential for such strategies to be applied to pyridinol derivatives. rsc.org

Theoretical and Computational Investigations of 5 Methylsulfonyl 3 Pyridinol

Electronic Structure Analysis

The arrangement of electrons within a molecule is fundamental to its chemical behavior. Electronic structure analysis delves into the distribution of electrons in molecular orbitals, the localization of charges, and the resulting electrostatic potential, which collectively govern how the molecule interacts with other chemical species.

Frontier Molecular Orbital (HOMO-LUMO) Characterization and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a smaller energy gap indicates that a molecule is more polarizable and more reactive. nih.gov For 5-(Methylsulfonyl)-3-pyridinol, the HOMO is expected to be localized primarily on the electron-rich pyridinol ring, specifically the oxygen and the π-system of the ring. The LUMO is anticipated to be distributed over the electron-withdrawing methylsulfonyl group and the pyridine (B92270) ring.

DFT calculations, often employing the B3LYP functional with a basis set like 6-311G(d,p), are used to determine these orbital energies. dntb.gov.uaresearchgate.net The resulting energy gap provides a quantitative measure of the molecule's reactivity.

Table 1: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors for a Pyridine Derivative

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.5 |

| Chemical Softness | S | 1 / (2η) | 0.2 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.0 |

Note: The values in this table are illustrative for a generic pyridine derivative and are meant to demonstrate the types of data obtained from DFT calculations. Actual values for this compound would require specific computation.

Charge Distribution, Natural Bond Orbital (NBO) Analysis, and Electrostatic Potential Maps

Charge Distribution and NBO Analysis: Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of charge distribution and bonding interactions within a molecule. researchgate.netresearchgate.net It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, quantifying the stability of the molecule in terms of hyperconjugative interactions. malayajournal.org

Molecular Electrostatic Potential (MEP) Maps: A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the charge distribution on the surface of a molecule. libretexts.org It is an invaluable tool for predicting how a molecule will interact with other species, particularly in noncovalent interactions. proteopedia.org The map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. bhu.ac.inresearchgate.net Green areas represent neutral potential. researchgate.net

In an MEP map of this compound, distinct regions of negative potential (red) would be expected around the hydroxyl oxygen and the pyridine nitrogen, highlighting their roles as hydrogen bond acceptors. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and the methyl group hydrogens would exhibit positive potential (blue), identifying them as potential hydrogen bond donors. researchgate.net Such maps provide a clear, intuitive guide to the molecule's reactive sites. nih.gov

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in this compound, including its bond lengths, bond angles, and dihedral angles, is determined by optimizing the molecular geometry using computational methods like DFT. nih.gov These calculations typically seek the lowest energy conformation of the molecule.

Conformational analysis is particularly important for understanding the spatial orientation of the methylsulfonyl group relative to the pyridinol ring. The rotation around the C-S bond can lead to different conformers. Theoretical calculations can identify the most stable conformer by comparing the relative energies of various rotational isomers. nih.govresearchgate.net The planarity of the pyridine ring and the orientation of the hydroxyl group are also key structural parameters. Intramolecular interactions, such as weak hydrogen bonds, can play a role in stabilizing specific conformations. nih.gov

Table 2: Representative Optimized Geometrical Parameters for a Substituted Pyridine Ring

| Bond/Angle | Type | Typical Value |

|---|---|---|

| C-C (ring) | Bond Length | 1.39 Å |

| C-N (ring) | Bond Length | 1.34 Å |

| C-O | Bond Length | 1.36 Å |

| C-S | Bond Length | 1.77 Å |

| S=O | Bond Length | 1.45 Å |

| C-N-C | Bond Angle | 117° |

| C-C-O | Bond Angle | 121° |

| O-S-O | Bond Angle | 118° |

Note: These values are typical for related structures and serve as an illustration. Precise values for this compound require specific DFT optimization.

Reactivity Prediction and Reaction Mechanism Studies using DFT

Density Functional Theory (DFT) is a powerful tool for predicting the chemical reactivity of molecules. nih.gov Global reactivity descriptors, derived from FMO energies, provide a quantitative assessment of a molecule's stability and reactivity. nih.gov These descriptors include chemical hardness (η), softness (S), and electronegativity (χ), which help in understanding the molecule's resistance to change in its electron distribution and its electron-attracting power. nih.govfrontiersin.org

Local reactivity descriptors, such as Fukui functions, can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov This allows for a detailed prediction of how this compound would behave in different chemical reactions. For instance, the analysis might confirm that the nitrogen and oxygen atoms are the primary sites for electrophilic attack, while the carbon attached to the sulfonyl group is a likely site for nucleophilic attack. DFT can also be used to model entire reaction pathways, calculating the energies of transition states and intermediates to elucidate reaction mechanisms and determine activation energies. wuxibiology.com

Investigation of Solvent Effects on Molecular Properties and Chemical Reactivity

Chemical reactions are often carried out in a solvent, which can significantly influence molecular properties and reactivity. nih.gov Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effects of different solvents on this compound. ajchem-a.com

These calculations can reveal how the solvent environment alters the molecule's electronic structure, dipole moment, and the energies of its frontier molecular orbitals. nih.govajchem-a.com For example, a polar solvent is likely to stabilize charge separation in the molecule, potentially lowering the HOMO-LUMO gap and increasing its reactivity. The study of solvent effects is crucial for understanding how the molecule would behave in a biological system or a specific reaction medium, providing insights into its solubility and interaction with the surrounding environment. nih.gov

Analysis of Intramolecular and Intermolecular Noncovalent Interactions

Noncovalent interactions (NCIs) are critical forces that dictate molecular conformation, crystal packing, and biological recognition. nih.gov These interactions, though weaker than covalent bonds, collectively play a significant role in the structure and function of molecules. nih.gov

Intermolecular Interactions: In a condensed phase, this compound molecules would interact with each other via a network of noncovalent forces. The most prominent of these would be hydrogen bonds, where the hydroxyl group acts as both a hydrogen bond donor (O-H) and acceptor (O lone pair), and the pyridine nitrogen acts as a strong acceptor. frontiersin.org Additionally, weaker C-H···O and C-H···N hydrogen bonds may be present. researchgate.net Dispersion forces and potential π-π stacking interactions between the pyridine rings could also contribute to the stability of the crystal lattice. researchgate.net Computational methods can be used to identify and quantify the energies of these individual interactions, providing a deep understanding of the supramolecular architecture. nih.govnih.gov

Strategic Role of 5 Methylsulfonyl 3 Pyridinol in Advanced Organic Synthesis

Building Block for the Construction of Complex Polyheterocyclic Systems

The fusion of additional rings onto a pyridine (B92270) framework generates polyheterocyclic systems with distinct three-dimensional shapes and biological activities. 5-(Methylsulfonyl)-3-pyridinol is an adept substrate for such transformations, with its hydroxyl and sulfonyl groups guiding the regiochemistry of annulation reactions to produce scaffolds like pyranopyridines and pyrazolopyridines.

Pyrano[2,3-b]pyridines: These fused systems are of significant interest, with some derivatives showing activity as potassium channel antagonists. nih.gov The synthesis of the pyrano[2,3-b]pyridine core can be achieved through various cyclization strategies. For instance, the reaction of a 3-hydroxypyridine (B118123) derivative with appropriate reagents can lead to the formation of the pyran ring. The hydroxyl group of this compound can act as a key nucleophile in intramolecular cyclization reactions, while the methylsulfonyl group can activate the pyridine ring towards the necessary transformations for ring fusion. One general approach involves the condensation of a substituted pyridine with a reactive intermediate, leading to the formation of the fused pyran ring. google.com

Pyrazolo[4,3-b]pyridines: This class of compounds has garnered considerable attention due to its presence in molecules with diverse biological activities, including kinase inhibitors. nih.gov The synthesis of the pyrazolo[4,3-b]pyridine skeleton often involves the construction of a pyrazole (B372694) ring onto a pre-existing pyridine. rsc.org A common strategy starts with a functionalized pyridine, such as a 3-amino-2-chloropyridine (B31603) or a 3-acetamido-2-methylpyridine, which undergoes cyclization to form the fused pyrazole ring. nih.govrsc.org An efficient method has been developed based on readily available 2-chloro-3-nitropyridines, which undergo a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. nih.gov The functional groups of this compound make it a suitable precursor for analogous synthetic routes, where the hydroxyl group could be converted into an amino group to initiate the pyrazole ring formation.

A selection of synthetic methods for related polyheterocyclic systems is presented below, illustrating the potential pathways accessible from a pyridinol scaffold.

| Resulting Scaffold | Starting Materials Example | Reagents/Conditions | Yield (%) |

| Pyrano[2,3-b]pyridine derivative | 2-Amino-3-cyanopyridine, Acetone | Polyphosphoric acid, 120 °C | - |

| Pyrano[2,3-c]pyrazole derivative | Phenylhydrazine, Ethyl acetoacetate, Malononitrile, Benzaldehyde | Morpholine, EtOH, reflux | High |

| Pyrazolo[4,3-b]pyridine derivative | 2-Chloro-3,5-dinitropyridine, Ethyl acetoacetate, Aryldiazonium tosylate | 1. NaH, THF; 2. Pyridine, Pyrrolidine, MeCN | 78-85 |

| Pyrazolo[3,4-b]pyridine derivative | 5-Aminopyrazole, Alkynyl aldehyde | AgOTf, Dioxane, 100 °C | 65-98 |

This table presents generalized findings from synthetic chemistry research to illustrate the construction of complex polyheterocyclic systems.

Precursor for the Development of Diverse Functionalized Pyridine Scaffolds

The true synthetic utility of a building block lies in its capacity to be transformed into a wide array of derivatives. This compound is an excellent precursor for generating diverse functionalized pyridines. lifechemicals.comrsc.org The two functional groups, the hydroxyl and the methylsulfonyl, offer orthogonal reactivity, allowing for selective modification.

The hydroxyl group can be readily alkylated, acylated, or converted into a triflate, which is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a vast range of aryl, heteroaryl, or alkyl substituents at the C-3 position.

The methylsulfonyl group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution. It can be displaced by various nucleophiles, such as amines, thiols, or alkoxides, to introduce new functional groups at the C-5 position. Furthermore, the sulfone moiety itself can be a valuable pharmacophore or can be modified. This dual reactivity allows for a systematic exploration of the chemical space around the pyridine core, which is essential for structure-activity relationship (SAR) studies in drug discovery.

Intermediacy in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a cornerstone of modern synthetic and medicinal chemistry. bohrium.com They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.govresearchgate.net The pyridine scaffold is a frequent target for MCRs, with numerous methods developed for its synthesis. rsc.orgnih.gov

This compound is an ideal candidate for participation in MCRs. Its bifunctional nature—a nucleophilic hydroxyl group and an electrophilic pyridine ring system activated by the sulfone—allows it to engage in various reaction cascades. For example, it could participate in a Hantzsch-like pyridine synthesis or other condensation reactions with aldehydes, ketones, and a nitrogen source to rapidly build highly substituted pyridine or dihydropyridine (B1217469) cores. rsc.org The ability to generate complex and diverse scaffolds in a single step makes this approach highly valuable for creating libraries of novel compounds. bohrium.com

| MCR Type | Reactants Example | Catalyst/Solvent | Resulting Scaffold |

| Four-component | Aldehyde, Malononitrile, Thiophenol, Dimedone | In(OTf)₃ / H₂O | Tetrahydroquinoline |

| Four-component | Aldehyde, Ethyl cyanoacetate, Acetophenone, Ammonium (B1175870) acetate | Microwave / Ethanol | Substituted Pyridine |

| Three-component | Aldehyde, β-keto ester, Aniline, Malononitrile | SnCl₂·2H₂O / H₂O | Polysubstituted Pyridine |

This table showcases examples of multi-component reactions used to generate diverse heterocyclic scaffolds, highlighting the efficiency of such methods.

Application in Diversity-Oriented Synthesis (DOS) and Combinatorial Chemistry for Library Generation

The ultimate goal of developing versatile building blocks and efficient synthetic reactions is their application in the systematic exploration of chemical space. Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules, in contrast to target-oriented synthesis which focuses on a single product. nih.gov Combinatorial chemistry utilizes these principles to rapidly generate large libraries of related compounds for high-throughput screening. mdpi.org

This compound is a powerful tool for both DOS and combinatorial chemistry. whiterose.ac.uknih.gov Its potential to participate in various reaction pathways—annulation, functional group interconversion, and multi-component reactions—allows for the generation of a wide range of distinct molecular scaffolds from a single starting material. By combining this building block with a diverse set of reaction partners in a combinatorial fashion, it is possible to produce large libraries of novel, functionalized pyridine derivatives. researchgate.net This strategy is highly effective in the hit-finding stage of drug discovery, providing a rich source of chemical matter for identifying new therapeutic leads. nih.gov The amenability of MCRs to automation further enhances the utility of precursors like this compound in generating compound libraries with high efficiency.

Advanced Analytical Research Methodologies for the Study of 5 Methylsulfonyl 3 Pyridinol Chemical Behavior

Spectroscopic Techniques for Mechanistic Elucidation (e.g., in situ NMR, time-resolved spectroscopy)

The study of reaction mechanisms for 5-(Methylsulfonyl)-3-pyridinol would heavily rely on advanced spectroscopic methods capable of monitoring reactions in real-time.

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful, non-destructive technique allows for the continuous monitoring of a chemical reaction within the NMR tube. nih.gov It provides quantitative data on the concentration of reactants, intermediates, and products over time, offering profound insights into reaction kinetics and pathways without the need for sample isolation. nih.gov For a compound like this compound, in situ NMR could track changes in the chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) on the pyridine (B92270) ring and the methylsulfonyl group as a reaction progresses.

Time-Resolved Spectroscopy: To capture highly reactive, short-lived intermediates that may form during reactions of this compound, time-resolved spectroscopic techniques are indispensable. wikipedia.org Techniques such as transient absorption and time-resolved infrared (TRIR) spectroscopy use ultrashort laser pulses to initiate a reaction and probe the resulting species on timescales ranging from femtoseconds to milliseconds. wikipedia.orgnih.govntu.edu.sg This allows for the direct observation and characterization of excited states and transient chemical species, which are critical for a complete mechanistic understanding. ntu.edu.sg

High-Resolution Mass Spectrometry for Reaction Pathway Intermediate Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone for identifying and structurally characterizing fleeting intermediates in complex reaction pathways. Its high sensitivity and mass accuracy enable the determination of elemental compositions for transient species, even at very low concentrations. nih.gov

When studying the reactions of this compound, HRMS coupled with soft ionization techniques like electrospray ionization (ESI) could be used to detect and analyze reaction intermediates directly from the reaction mixture. nih.gov By providing exact mass measurements, HRMS helps to confirm the molecular formulas of proposed intermediates, thereby validating mechanistic hypotheses. Tandem mass spectrometry (MS/MS) experiments would further provide structural information through controlled fragmentation of the isolated intermediate ions.

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis in Complex Reaction Studies

Ensuring the purity of this compound and analyzing the complex mixtures generated during its reactions requires advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a fundamental method for this purpose.

For this compound, a validated reverse-phase HPLC (RP-HPLC) method would be essential for routine purity checks and for quantifying the components in a reaction mixture. Method validation would ensure specificity, linearity, accuracy, and precision. The use of a Diode Array Detector (DAD) would further allow for peak purity analysis by comparing UV-Vis spectra across a single chromatographic peak.

| Technique | Application for this compound | Typical Data Output |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity; Separation of reactants, products, and byproducts in reaction mixtures. | Chromatogram showing retention times and peak areas. |

| HPLC with Diode Array Detection (DAD) | Assessment of peak purity to ensure co-elution of impurities is not occurring. | UV-Vis spectra across a chromatographic peak. |

X-ray Crystallography for the Elucidation of Solid-State Molecular and Supramolecular Structures of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.govthepharmajournal.com For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous structural information. mdpi.com

This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. mdpi.com Furthermore, it would reveal the supramolecular assembly, detailing intermolecular interactions such as hydrogen bonding and π-stacking that dictate the crystal packing. This information is invaluable for understanding the solid-state properties of the compound and its derivatives. nih.gov

Calorimetric and Kinetic Studies for Understanding Reaction Thermodynamics and Rates

To fully characterize the chemical behavior of this compound, it is crucial to understand the thermodynamics and kinetics of its reactions. Calorimetry provides direct measurement of the heat changes associated with chemical processes.

Isothermal Titration Calorimetry (ITC) or reaction calorimetry could be used to measure the enthalpy (ΔH) of reactions involving this compound, providing fundamental thermodynamic data. rsc.org By monitoring the heat flow over time, kinetic parameters such as the reaction rate can also be determined. mdpi.com These experimental data are essential for building a comprehensive energy profile of a reaction, including the activation energy, and for predicting reaction behavior under different conditions. mdpi.commdpi.com

| Parameter | Method of Determination | Significance for this compound Reactions |

| Enthalpy (ΔH) | Reaction Calorimetry, Isothermal Titration Calorimetry (ITC) | Determines if a reaction is exothermic or endothermic. |

| Reaction Rate | Calorimetry, in situ Spectroscopy | Quantifies how fast reactants are converted to products. |

| Activation Energy (Ea) | Kinetic studies at various temperatures (Arrhenius plot) | Defines the energy barrier that must be overcome for the reaction to occur. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.